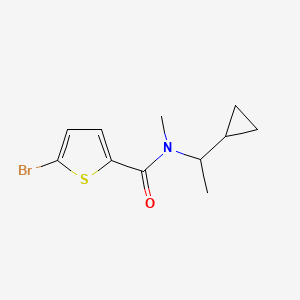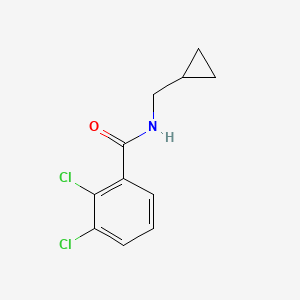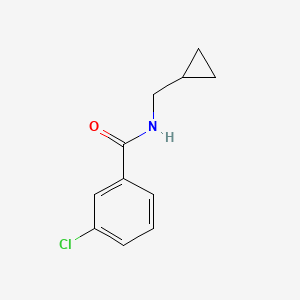
3-chloro-N-(cyclopropylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(cyclopropylmethyl)benzamide, also known as CCMB, is a synthetic compound that has been widely used in scientific research. CCMB is a benzamide derivative that has a cyclopropylmethyl group attached to the nitrogen atom, and a chlorine atom attached to the benzene ring. CCMB has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(cyclopropylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation, cancer, and viral infection. 3-chloro-N-(cyclopropylmethyl)benzamide has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, which plays a key role in the inflammatory response. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-(cyclopropylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to reduce the levels of lactate dehydrogenase (LDH), an enzyme that is released from damaged cells and is a marker of cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-N-(cyclopropylmethyl)benzamide is its broad range of biological activities, which makes it a useful tool for studying various disease processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in vitro. However, one limitation of 3-chloro-N-(cyclopropylmethyl)benzamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(cyclopropylmethyl)benzamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its mechanism of action, which is not fully understood. Further studies are needed to elucidate the precise signaling pathways involved in 3-chloro-N-(cyclopropylmethyl)benzamide's biological activities. Additionally, studies on the pharmacokinetics and pharmacodynamics of 3-chloro-N-(cyclopropylmethyl)benzamide are needed to determine its optimal dosing and administration.
Synthesemethoden
The synthesis of 3-chloro-N-(cyclopropylmethyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The reaction yields 3-chloro-N-(cyclopropylmethyl)benzamide as a white solid with a melting point of 141-143°C. The purity of 3-chloro-N-(cyclopropylmethyl)benzamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(cyclopropylmethyl)benzamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process.
In addition to its anti-inflammatory properties, 3-chloro-N-(cyclopropylmethyl)benzamide has been studied for its anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
3-chloro-N-(cyclopropylmethyl)benzamide has also been studied for its anti-viral properties. It has been shown to inhibit the replication of hepatitis B virus in vitro, and to reduce the viral load in animal models of hepatitis B infection.
Eigenschaften
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPPWWBSJOTWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

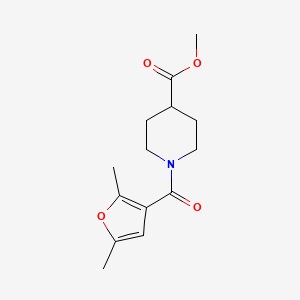
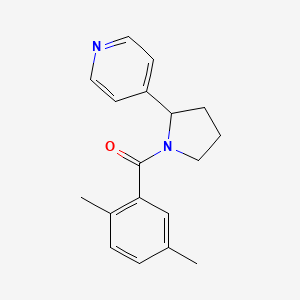
![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)
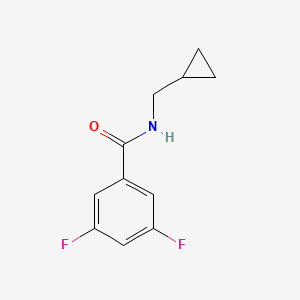
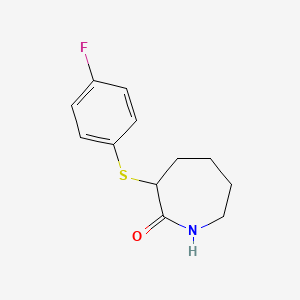
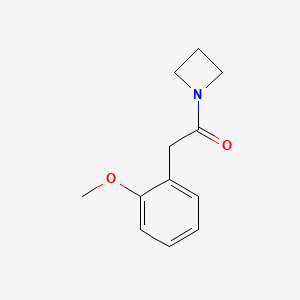
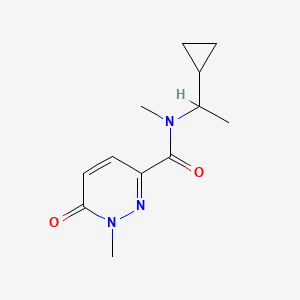
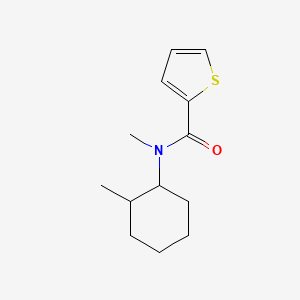
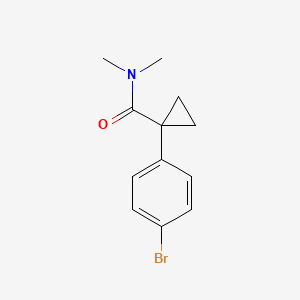
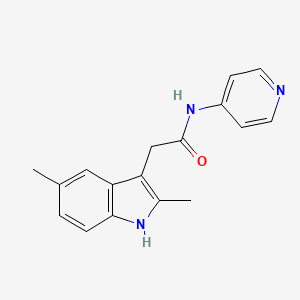
![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
